molecular formula C18H15N3O5 B2798136 2-[4-(2-amino-3-cyano-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-yl)phenoxy]acetamide CAS No. 487008-97-9

2-[4-(2-amino-3-cyano-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-yl)phenoxy]acetamide

Cat. No. B2798136
CAS RN: 487008-97-9
M. Wt: 353.334
InChI Key: JYGXKWCCBLHKGD-UHFFFAOYSA-N
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Description

2-[4-(2-amino-3-cyano-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-4-yl)phenoxy]acetamide is a useful research compound. Its molecular formula is C18H15N3O5 and its molecular weight is 353.334. The purity is usually 95%.
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Scientific Research Applications

Multicomponent Reactions and Heterocyclic Synthesis

The compound has been highlighted as a key participant in multicomponent reactions (MCRs), facilitating the efficient synthesis of diverse heterocyclic scaffolds. These reactions are pivotal in the development of novel pharmaceuticals and agrochemicals due to their operational simplicity and potential for high chemical diversity. For example, the one-pot electrocatalytic transformation of aldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one using this compound results in the formation of cyano-functionalized pyrano[4,3-b]pyran systems, indicating its utility in creating compounds with potential biomedical applications (Elinson, Nasybullin, & Nikishin, 2013).

Structural and Catalytic Studies

The crystal structure and reactivity of this compound and its derivatives provide insights into the design of new materials with desired physical and chemical properties. Structural analyses, such as X-ray crystallography, are employed to understand the compound's molecular geometry, which is crucial for designing more effective catalysts and materials with specific functionalities (Wang et al., 2005).

Antioxidant and Biological Activities

Studies have explored the antioxidant properties of coordination complexes constructed from pyrazole-acetamide derivatives, including this compound. These properties are significant for pharmaceutical applications, particularly in designing drugs to combat oxidative stress-related diseases. The investigation into these complexes underscores the compound's role in synthesizing molecules with significant antioxidant activity (Chkirate et al., 2019).

Novel Synthetic Routes for Drug Development

This compound is instrumental in developing novel synthetic routes for drug development, offering new pathways to synthesize therapeutic agents. The synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives, expected to exhibit antihypertensive activity, exemplifies its utility in creating pharmacologically active molecules (Kumar & Mashelker, 2006).

properties

IUPAC Name

2-[4-(2-amino-3-cyano-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-4-yl)phenoxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5/c1-9-6-13-16(18(23)25-9)15(12(7-19)17(21)26-13)10-2-4-11(5-3-10)24-8-14(20)22/h2-6,15H,8,21H2,1H3,(H2,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYGXKWCCBLHKGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)OCC(=O)N)C(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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